Diclofenac epolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Efficacy and Mechanism of Action

Several studies have investigated the effectiveness of diclofenac epolamine patches for pain relief in conditions like osteoarthritis and acute soft tissue injuries. These studies have shown that diclofenac epolamine is superior to placebo in reducing pain []. Notably, the pain relief occurs at a time point preceding the presence of significant levels of diclofenac in the bloodstream, suggesting a local effect at the site of application [].

Further research is ongoing to elucidate the precise mechanisms by which diclofenac epolamine exerts its pain-relieving effects topically. However, it is believed to work by inhibiting the enzymes cyclooxygenase (COX) 1 and 2, which are involved in the production of prostaglandins, inflammatory mediators that contribute to pain and swelling [].

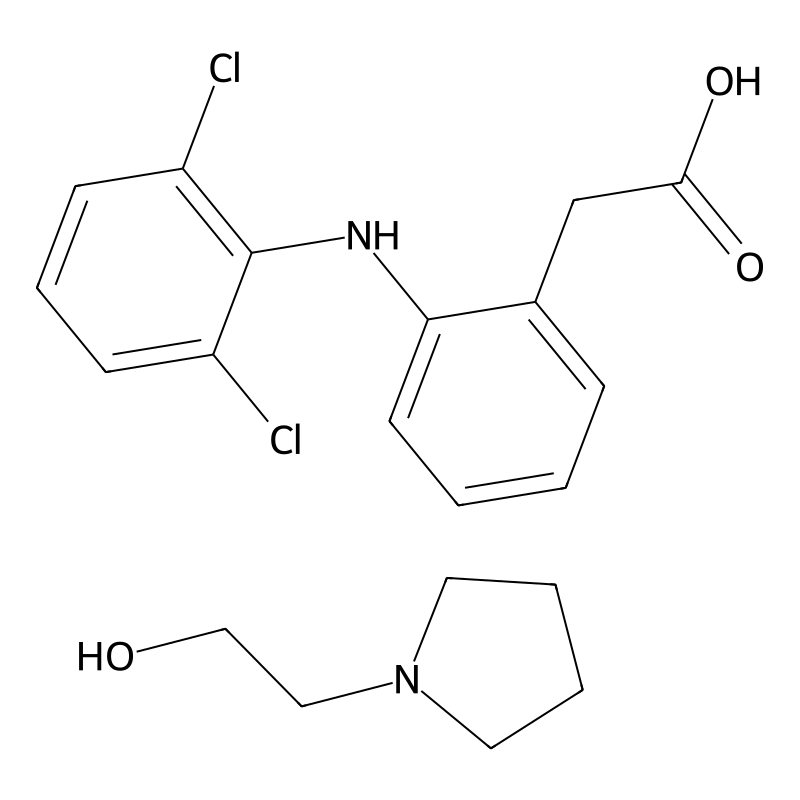

Diclofenac epolamine is a non-steroidal anti-inflammatory drug (NSAID) derived from diclofenac, designed for topical application. It is primarily used to treat pain and inflammation associated with conditions such as osteoarthritis and muscle injuries. The compound is characterized by its ability to penetrate the skin effectively, allowing for localized treatment while minimizing systemic exposure. The chemical structure of diclofenac epolamine includes a pyrrolidine moiety, which enhances its solubility and bioavailability compared to traditional diclofenac formulations .

- Skin irritation (redness, itching, burning)

- Gastrointestinal upset (less common than with oral NSAIDs)

- Dizziness, headache (less common)

Diclofenac epolamine functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By blocking these enzymes, diclofenac epolamine reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. The compound also exhibits additional mechanisms, such as blocking voltage-dependent sodium channels and modulating potassium channels, contributing to its pain-relieving properties .

The biological activity of diclofenac epolamine is primarily attributed to its action as a cyclooxygenase inhibitor. Research indicates that it selectively inhibits COX-2 more than COX-1, providing anti-inflammatory effects while potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs. Clinical studies have shown that diclofenac epolamine can effectively reduce pain and improve function in patients with musculoskeletal disorders .

The synthesis of diclofenac epolamine involves several key steps:

- Formation of Diclofenac: The initial step involves the synthesis of diclofenac from 2,6-dichloroaniline and acetic anhydride.

- Epolamine Reaction: The next step involves reacting diclofenac with 2-hydroxyethylpyrrolidine to form diclofenac epolamine.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity and efficacy .

Diclofenac epolamine is primarily used in the following applications:

- Topical Pain Relief: It is available in transdermal patches for localized treatment of pain due to conditions like osteoarthritis and sports injuries.

- Postoperative Pain Management: It may be used post-surgery to manage pain without significant systemic absorption.

- Chronic Pain Conditions: Effective for long-term management of chronic pain conditions due to its sustained release formulation .

Diclofenac epolamine may interact with various medications, potentially altering their efficacy or increasing the risk of side effects. Notable interactions include:

- Antihypertensives: May reduce the effectiveness of certain blood pressure medications.

- Anticoagulants: Increased risk of bleeding when used with anticoagulants like warfarin.

- Diuretics: May diminish the diuretic effect, leading to fluid retention .

Clinical studies have indicated that while mild skin reactions are common, significant drug-drug interactions are rare when used as directed.

Several compounds share similarities with diclofenac epolamine in terms of structure and function. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Diclofenac | C₁₄H₁₁Cl₂NO₂ | Oral/Topical NSAID | Non-selective COX inhibitor |

| Ibuprofen | C₁₃H₁₈O₂ | Oral NSAID | Less potent than diclofenac for inflammation |

| Naproxen | C₁₄H₁₄O₃ | Oral NSAID | Longer half-life than ibuprofen |

| Ketoprofen | C₁₄H₁₄O₃ | Oral/Topical NSAID | Dual action on COX and lipoxygenase |

| Piroxicam | C₁₈H₁₄N₂O₃S | Oral NSAID | Long half-life; less frequent dosing |

Diclofenac epolamine stands out due to its targeted topical application, which minimizes systemic side effects while providing effective localized relief compared to other NSAIDs that are typically administered orally.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

Wikipedia

FDA Medication Guides

Diclofenac Epolamine

SYSTEM;TOPICAL

INST BIOCHEM

04/28/2021

Licart

IBSA INST BIO